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Abstract

2-Hydroxy-4-(octyloxy)benzophenone, also known as octabenzone or benzophenone-12, is a
widely utilized ultraviolet (UV) absorber in a variety of industrial and commercial applications.
Its primary function is to protect materials from the degradative effects of UV radiation. This
technical guide provides a comprehensive review of its chemical and physical properties,
detailed synthesis and purification protocols, mechanism of action, and applications, with a
focus on its role in polymer stabilization and sunscreen formulations. Quantitative data is
presented in structured tables for ease of comparison, and key experimental methodologies
are described in detail.

Physicochemical Properties

2-Hydroxy-4-(octyloxy)benzophenone is a pale yellow crystalline powder or solid.[1][2] Its
chemical structure, characterized by a benzophenone core with hydroxyl and octyloxy
substitutions, enables its efficacy as a UV absorber.[3]
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Property Value Reference
Molecular Formula C21H2603 [4]

Molar Mass 326.43 g/mol [31[4]

CAS Number 1843-05-6 [4]

Light yellow to colorless
Appearance ) [1][2]
solid/powder

Melting Point 47-49 °C [1][5]

Insoluble in water; Soluble in
N toluene, benzene, acetone,
Solubility L [2][6]
and n-hexane; Slightly soluble

in ethanol and dichloroethane.

Synthesis and Purification

The synthesis of 2-hydroxy-4-(octyloxy)benzophenone is typically achieved through the
etherification of 2,4-dihydroxybenzophenone with an octyl halide. Several methods have been
reported, with variations in catalysts, solvents, and reaction conditions.
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Caption: A generalized workflow for the synthesis and purification of 2-hydroxy-4-
(octyloxy)benzophenone.

Detailed Experimental Protocols

This method utilizes octyl chloride as the alkylating agent and sodium carbonate as the base.
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Materials:

2,4-dihydroxybenzophenone (21.4 g)
e Octyl chloride (16.3 g)

e Sodium carbonate (5.6 g)

e Potassium iodide (0.664 g)

 Igepal CO-630 (surfactant, 21.4 g)

e Acetone

e Methanol

Procedure:

e Charge a 250 ml 3-neck round bottom flask with 2,4-dihydroxybenzophenone, octyl chloride,
sodium carbonate, potassium iodide, and Igepal CO-630.[7]

e Heat the mixture to 155°C with vigorous stirring. Water generated during the reaction is
distilled off.[7]

¢ Maintain the reaction at 155°C for 2 hours.[7]
o Recover excess octyl chloride and water under vacuum (11 mm Hg) at 155°C.[7]
o Cool the reactor to 45°C and add 30 ml of acetone to precipitate salts.[7]

« Filter the mixture through a warm fitted glass funnel and wash the salt cake with 20 ml| of
acetone.[7]

e Recover the acetone from the filtrate in vacuo.[7]
 Dilute the filtrate with 85 ml of methanol and cool to -8°C to precipitate the product.[7]

« Filter the product and wash twice with 40 ml of -8°C methanol.[7]
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e Dry the product.[7]
This method employs a phase transfer catalyst to facilitate the reaction.

Materials:

2,4-dihydroxybenzophenone

Octyl chloride

Tetrabutyl ammonium iodide (catalyst)

Methyl isoamyl ketone (solvent)

Procedure:

Alkylate purified 2,4-dihydroxybenzophenone with octyl chloride in methyl isoamyl ketone.[8]

Use tetrabutyl ammonium iodide as the catalyst.[8]

Carry out the reaction at 145°C.[8]

Separate and purify the resulting product to obtain 2-hydroxy-4-octyloxybenzophenone.[8] A
yield of 57% has been reported for this method.[8]

Mechanism of Action as a UV Absorber

The primary function of 2-hydroxy-4-(octyloxy)benzophenone is to absorb harmful UV radiation
and dissipate it as harmless thermal energy, thus preventing the photodegradation of the
material it is incorporated into.[3] The key to its function lies in the ortho-hydroxy group relative
to the carbonyl group.
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Caption: Photoprotective mechanism of 2-hydroxy-4-(octyloxy)benzophenone.

Upon absorption of a UV photon, the molecule is promoted to an excited state. This is followed
by a rapid, reversible intramolecular proton transfer from the hydroxyl group to the carbonyl
oxygen, forming an unstable enol tautomer. This tautomer then undergoes non-radiative decay
back to the ground state keto form, dissipating the absorbed energy as heat. This cyclic
process allows the molecule to absorb UV radiation repeatedly without undergoing significant
degradation itself.

Applications

2-Hydroxy-4-(octyloxy)benzophenone is extensively used as a UV stabilizer in a wide range of
polymers and as an active ingredient in sunscreens.

Polymer Stabilization

It is incorporated into various plastics to prevent photodegradation, which can lead to
discoloration, loss of mechanical strength, and yellowing.[3]
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Polymers Protected:

e Polyethylene (PE)

e Polypropylene (PP)

e Polyvinyl chloride (PVC)
e Polystyrene (PS)

o Polycarbonates (PC)

o Polypropylene fiber

Ethylene-vinyl acetate (EVA)[3][9]

It is also used in coatings, such as phenolic and alkyd varnishes, polyurethanes, and acrylics.

[2]

Sunscreen Formulations

In sunscreens, 2-hydroxy-4-(octyloxy)benzophenone absorbs UVB and some UVA radiation,
protecting the skin from sunburn and other UV-induced damage.

Formulation Component Purpose Reference

2-Hydroxy-4- ] ) )
Chemical UV Filter (Organic) [10]
(octyloxy)benzophenone

Titanium Dioxide (TiOz) / Zinc Physical UV Blocker

: : [10]
Oxide (ZnO) (Inorganic)

Determination of Sun Protection Factor (SPF)

The efficacy of sunscreens is quantified by the Sun Protection Factor (SPF).

This method uses UV spectrophotometry to measure the UV absorption of a sunscreen
formulation.
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Materials and Equipment:

Sunscreen product

Ethanol or other suitable solvent

Quartz cuvettes

UV-Vis Spectrophotometer
Procedure:

o Accurately weigh 1.0 g of the sunscreen sample and dissolve it in a suitable solvent (e.g.,
ethanol) in a 100 mL volumetric flask.

» Sonicate the solution for 5 minutes and then dilute to volume with the solvent.
e Filter the solution through a suitable filter paper.

o Take a 5 mL aliquot of the filtrate and dilute to 50 mL with the solvent.

o Take a further 5 mL aliquot and dilute to 25 mL with the solvent.

o Measure the absorbance of the final solution from 290 to 320 nm at 5 nm intervals using the
solvent as a blank.[11]

o Calculate the SPF using the Mansur equation: SPF = CF x X~ (EE(A) x I(A) x Abs(A\)) Where:

o

CF = Correction Factor (10)

[e]

EE(A) = Erythemal effect spectrum

o

I(A) = Solar intensity spectrum

[¢]

Abs(A) = Absorbance of the sunscreen solution at wavelength A[12]

Spectroscopic Data
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Spectroscopic techniques are crucial for the identification and characterization of 2-hydroxy-4-
(octyloxy)benzophenone.

o UV-Vis Spectroscopy: The UV absorption spectrum shows strong absorption in the range of
240-340 nm.[2][3]

e Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for the hydroxyl
(O-H), carbonyl (C=0), and ether (C-O-C) functional groups.

* Nuclear Magnetic Resonance (NMR) Spectroscopy: Both *H and 3C NMR are used to
confirm the molecular structure. *H NMR data is available in spectral databases.[13]

e Mass Spectrometry (MS): The mass spectrum confirms the molecular weight of the
compound.[14]

Safety and Toxicology

2-Hydroxy-4-(octyloxy)benzophenone has undergone toxicological evaluation.

Acute Oral Toxicity: The LD50 in rats is greater than 10 g/kg.[2]

» Repeat Dose Toxicity: A 28-day repeat dose oral toxicity study in rats showed no substance-
related adverse effects at doses up to 1000 mg/kg/day.

e Mutagenicity: It was not found to be mutagenic in the Ames test (Salmonella typhimurium
and Escherichia coli).

e Chromosomal Aberrations: No structural or numerical chromosomal aberrations were
induced in CHL/IU cells.

Conclusion

2-Hydroxy-4-(octyloxy)benzophenone is a highly effective and widely used UV absorber with a
well-characterized profile. Its photoprotective mechanism, compatibility with a broad range of
materials, and established synthesis routes make it a valuable component in the formulation of
sunscreens and the stabilization of polymers. This guide provides essential technical
information for researchers and professionals working with this compound, facilitating its
effective and safe application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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